Elsamitrucin Exhibits 10- to 30-Fold Higher Potency than Chartreusin in Murine Tumor Models
In comparative in vivo efficacy studies, elsamitrucin demonstrates significantly superior antitumor activity relative to its natural analog chartreusin. While both compounds share a core structure, elsamitrucin's antitumor activity in murine tumor models is quantified as being 10 to 30 times more potent than that of chartreusin [1].
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | Potent antitumor activity in P388 leukemia, L1210 leukemia, and B16 melanoma models |
| Comparator Or Baseline | Chartreusin (NSC 5159) |
| Quantified Difference | 10 to 30 times more potent |
| Conditions | Murine tumor models (P388 leukemia, L1210 leukemia, B16 melanoma) |
Why This Matters
This quantified potency differential precludes substitution with chartreusin, ensuring elsamitrucin is the only viable option for achieving high-efficacy outcomes in these preclinical models.
- [1] BOC Sciences. Elsamitrucin product page. View Source
